molecular formula C9H10BrNO2 B14078143 (3R,4S)-3-Amino-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol CAS No. 61961-63-5

(3R,4S)-3-Amino-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol

Cat. No.: B14078143
CAS No.: 61961-63-5
M. Wt: 244.08 g/mol
InChI Key: WEWKHRKAWHKZLM-APPZFPTMSA-N
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Description

2H-1-Benzopyran-4-ol, 3-amino-6-bromo-3,4-dihydro-, cis- is a heterocyclic compound that belongs to the benzopyran family. This compound is characterized by the presence of a bromine atom at the 6th position, an amino group at the 3rd position, and a hydroxyl group at the 4th position. The cis- configuration indicates that the substituents are on the same side of the molecule. Benzopyrans are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-4-ol, 3-amino-6-bromo-3,4-dihydro-, cis- can be achieved through several synthetic routes. One common method involves the palladium-catalyzed cross-coupling reaction. This reaction typically uses a brominated precursor and an amine source under specific conditions to introduce the amino group at the desired position . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-4-ol, 3-amino-6-bromo-3,4-dihydro-, cis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2H-1-Benzopyran-4-ol, 3-amino-6-bromo-3,4-dihydro-, cis- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-4-ol, 3-amino-6-bromo-3,4-dihydro-, cis- involves its interaction with specific molecular targets. For instance, its affinity for serotonin receptors suggests that it may modulate neurotransmitter activity in the brain. The compound binds to the receptor sites, influencing the signaling pathways and potentially leading to therapeutic effects in conditions like anxiety and depression .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-1-benzopyran: Lacks the amino and bromine substituents.

    3-amino-2H-1-benzopyran: Lacks the bromine substituent.

    6-bromo-2H-1-benzopyran: Lacks the amino substituent.

Uniqueness

2H-1-Benzopyran-4-ol, 3-amino-6-bromo-3,4-dihydro-, cis- is unique due to the presence of both the amino and bromine substituents, which confer distinct chemical reactivity and biological activity. The cis- configuration further adds to its uniqueness by influencing its three-dimensional structure and interaction with biological targets .

Properties

CAS No.

61961-63-5

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

(3R,4S)-3-amino-6-bromo-3,4-dihydro-2H-chromen-4-ol

InChI

InChI=1S/C9H10BrNO2/c10-5-1-2-8-6(3-5)9(12)7(11)4-13-8/h1-3,7,9,12H,4,11H2/t7-,9+/m1/s1

InChI Key

WEWKHRKAWHKZLM-APPZFPTMSA-N

Isomeric SMILES

C1[C@H]([C@H](C2=C(O1)C=CC(=C2)Br)O)N

Canonical SMILES

C1C(C(C2=C(O1)C=CC(=C2)Br)O)N

Origin of Product

United States

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